D4 Tetra-ethyl Triethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

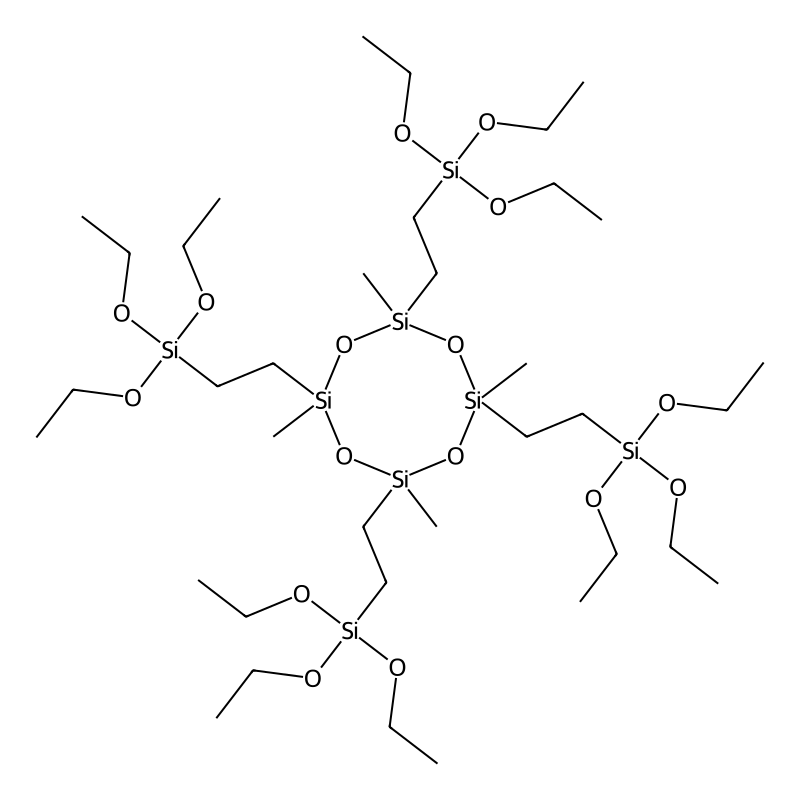

D4 Tetra-ethyl Triethoxysilane is a silane compound characterized by its unique structure, which includes four ethyl groups and three ethoxy groups attached to a silicon atom. The molecular formula for D4 Tetra-ethyl Triethoxysilane is C${14}$H${34}$O$_{3}$Si, and it is recognized for its role as a coupling agent and surface modifier in various applications. This compound is notable for its ability to enhance the adhesion properties of materials, particularly in composite formulations.

- Hydrolysis: In the presence of moisture, the ethoxy groups in D4 Tetra-ethyl Triethoxysilane hydrolyze to form silanol groups (Si–OH) and release ethanol. This reaction is crucial for activating the silane for bonding with substrates.

- Condensation: Following hydrolysis, silanol groups can undergo condensation reactions, leading to the formation of siloxane bonds (Si–O–Si). This process contributes to the cross-linking of silanes in polymer matrices, enhancing mechanical properties.

These reactions are vital for the compound's functionality as a coupling agent in composites, where they improve interfacial adhesion between hydrophilic fibers and hydrophobic matrices .

D4 Tetra-ethyl Triethoxysilane can be synthesized through several methods:

- Hydrosilylation: This method involves the reaction of ethylene with triethoxysilane in the presence of a precious metal catalyst (e.g., platinum or rhodium). The reaction conditions typically require moderate temperatures and pressures to achieve optimal yields .

- Sol-Gel Process: In this process, tetraethyl orthosilicate can be used as a precursor alongside D4 Tetra-ethyl Triethoxysilane to create hybrid materials with enhanced properties through hydrolysis and condensation reactions .

- Direct Alkylation: Another approach involves alkylating triethoxysilane with ethyl halides under controlled conditions to introduce additional ethyl groups onto the silicon atom.

D4 Tetra-ethyl Triethoxysilane finds applications across various fields:

- Composite Materials: It serves as a coupling agent in natural fiber-reinforced composites, improving adhesion between fibers and polymer matrices, thereby enhancing mechanical properties .

- Coatings: This compound is used in coatings to improve water repellency and durability by forming a protective siloxane network upon curing.

- Sealants and Adhesives: Its ability to bond effectively with different substrates makes it valuable in sealants and adhesives formulations.

- Silica Production: D4 Tetra-ethyl Triethoxysilane can be utilized in the production of silica nanoparticles through sol-gel processes .

Interaction studies involving D4 Tetra-ethyl Triethoxysilane typically focus on its effectiveness as a coupling agent. Research indicates that treatment with this silane can significantly improve the mechanical properties of composites by enhancing interfacial adhesion. For example, studies have shown that incorporating D4 Tetra-ethyl Triethoxysilane into coir fiber/polyvinyl chloride composites reduces voids at the interface, leading to improved load transfer and mechanical performance .

D4 Tetra-ethyl Triethoxysilane shares similarities with other alkoxy silanes but has distinct characteristics that enhance its utility:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyltriethoxysilane | Contains one ethyl group and three ethoxy groups | Less complex; often used for simpler applications |

| Triethoxy(phenyl)silane | Contains phenyl group instead of ethyl | Provides different surface properties due to aromaticity |

| Tetraethyl orthosilicate | Four ethoxy groups attached to silicon | Primarily used for silica production; lacks ethyl functionalization |

| Trimethoxy(ethyl)silane | Three methoxy groups and one ethyl group | More reactive due to methoxy groups; used for different bonding applications |

D4 Tetra-ethyl Triethoxysilane's unique combination of multiple ethyl and ethoxy groups allows it to provide superior adhesion properties compared to simpler silanes, making it particularly effective in composite materials where enhanced interfacial strength is required .